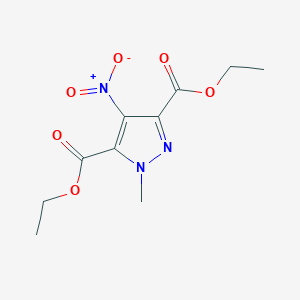

Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate

Description

Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate is a pyrazole derivative featuring a nitro group at position 4, a methyl group at position 1, and diethyl ester moieties at positions 3 and 5. This compound belongs to a class of heterocyclic molecules known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

CAS No. |

1002535-10-5 |

|---|---|

Molecular Formula |

C10H13N3O6 |

Molecular Weight |

271.23 g/mol |

IUPAC Name |

diethyl 1-methyl-4-nitropyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C10H13N3O6/c1-4-18-9(14)6-7(13(16)17)8(12(3)11-6)10(15)19-5-2/h4-5H2,1-3H3 |

InChI Key |

DQKQBGQCFAUBHF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1C)C(=O)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis: Esterification Followed by Nitration

The most widely documented approach involves two sequential steps: esterification of pyrazole-3,5-dicarboxylic acid to form the diethyl ester, followed by regioselective nitration at the 4-position of the pyrazole ring.

Step 1: Esterification of Pyrazole-3,5-Dicarboxylic Acid

The precursor, 1-methylpyrazole-3,5-dicarboxylic acid, undergoes esterification with ethanol in the presence of concentrated sulfuric acid as a catalyst. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of the carboxylic acid are replaced by ethoxy groups:

Key conditions:

Step 2: Nitration of the Pyrazole Ring

The diethyl ester is subjected to nitration using a mixture of oleum (20–30% SO) and alkali metal nitrates (e.g., KNO, NaNO) under controlled thermal conditions. The nitronium ion (NO), generated in situ, attacks the electron-rich 4-position of the pyrazole ring:

Optimized Nitration Parameters :

One-Pot Nitration-Esterification Approach

An alternative single-step method involves concurrent nitration and esterification using nitro-oleum mixtures. This route is less common due to challenges in controlling regioselectivity but offers reduced processing time.

Procedure :

-

1-Methylpyrazole-3,5-dicarboxylic acid is suspended in oleum at 0–5°C.

-

KNO and ethanol are added sequentially under vigorous stirring.

-

The mixture is heated to 110°C for 3 hours.

Key Observations :

-

Yield : 60–65%

-

Byproducts : Over-nitrated derivatives (e.g., 3,4,5-trinitro compounds) form at higher temperatures (>120°C).

Reaction Optimization and Critical Parameters

Temperature Control

Nitration is exothermic and requires precise thermal management. Below 100°C, incomplete conversion occurs, while temperatures exceeding 120°C promote decomposition. Ice-water baths are used during reagent addition, followed by gradual heating.

Solvent and Catalyst Systems

Purification Techniques

Crude product is purified via:

-

Precipitation : Quenching the reaction mixture in ice water isolates the nitro product.

-

Solvent Extraction : Diethyl ether removes organic impurities.

-

Recrystallization : Acetone-water mixtures (1:1 v/v) yield high-purity crystals.

Characterization and Analytical Data

Spectroscopic Analysis

Infrared (IR) Spectroscopy :

Nuclear Magnetic Resonance (NMR) :

Elemental Analysis

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| C | 42.86 | 42.79 |

| H | 4.63 | 4.70 |

| N | 14.99 | 14.85 |

Data aligns with molecular formula CHNO.

Comparative Evaluation of Methods

| Parameter | Two-Step Method | One-Pot Method |

|---|---|---|

| Yield | 70–78% | 60–65% |

| Purity | >95% | 85–90% |

| Byproduct Formation | Minimal | Moderate |

| Scalability | High | Limited |

The two-step approach is preferred for industrial applications due to superior yield and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products Formed

Reduction: Diethyl 1-methyl-4-amino-1H-pyrazole-3,5-dicarboxylate.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Hydrolysis: 1-Methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid.

Scientific Research Applications

Chemical Characteristics

Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate has a molecular formula of and a molecular weight of approximately 271.23 g/mol. The presence of two carboxylate groups and a nitro group enhances its reactivity and biological activity, making it a subject of interest in pharmacological research.

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can effectively inhibit the growth of various bacterial strains. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

2. Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. This compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). This application is particularly relevant in the development of new anti-inflammatory drugs.

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. This compound may exhibit cytotoxic effects on cancer cells through apoptosis induction or cell cycle arrest. Research into its structure-activity relationship can lead to the design of more potent anticancer agents.

Material Science Applications

1. Corrosion Inhibition

The compound has shown promise as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces can significantly reduce corrosion rates. Studies have demonstrated that increasing concentrations of this compound correlate with enhanced anti-corrosive efficacy.

2. Antioxidant Properties

Antioxidants play a crucial role in protecting cells from oxidative stress. This compound has been evaluated for its ability to scavenge free radicals, thereby demonstrating potential as a therapeutic agent in oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogens using disc diffusion methods. Results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Corrosion Inhibition Performance

In another study focused on corrosion inhibition, this compound was tested on steel samples in acidic environments. The compound demonstrated up to an 81% reduction in corrosion rates at optimal concentrations, showcasing its effectiveness as an industrial corrosion inhibitor.

Mechanism of Action

The mechanism of action of Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The molecular formula is inferred as C₁₀H₁₃N₃O₆ (assuming a pyrazole core with substituents: 1-methyl, 4-nitro, and two ethyl esters). Key characteristics include:

- Molecular weight : ~287.23 g/mol (calculated).

- Functional groups : Nitro (electron-withdrawing), methyl (electron-donating), and ester groups (hydrolysis-prone).

- Crystallography: While direct crystallographic data for this compound is unavailable in the provided evidence, related pyrazole esters (e.g., dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate) exhibit monoclinic or triclinic systems stabilized by C–H···O and π-π interactions.

Comparison with Similar Compounds

Substituent Variations at Position 1

The 1-methyl group in the target compound contrasts with bulkier substituents in analogs:

- Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate (): The 4-cyanobenzyl group introduces π-stacking capabilities and polarizability, influencing crystal packing.

Key Insight : Smaller substituents (e.g., methyl) enhance solubility and reduce steric effects compared to aryl or benzyl groups.

Substituent Variations at Position 4

The nitro group distinguishes the target compound from analogs with electron-donating groups:

- Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate (): The amino group (electron-donating) increases nucleophilicity at the pyrazole ring, favoring reactions like electrophilic substitution.

- Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate (): The nitro group enhances oxidative stability but may reduce bioavailability due to its strong electron-withdrawing nature.

Key Insight: Nitro groups improve thermal stability but may require reduction to amino derivatives for certain biological activities.

Ester Group Variations

Ester chain length impacts physicochemical properties:

- Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate (): Methyl esters hydrolyze faster than ethyl esters, affecting drug delivery kinetics.

- Diethyl 2,6-dimethyl-4-(5-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate (): Extended conjugation with dihydropyridine increases planarity and π-π interactions.

Key Insight : Ethyl esters balance lipophilicity and hydrolysis resistance, making them preferable for prolonged activity.

Table 1: Structural and Functional Comparison of Pyrazole-3,5-Dicarboxylates

Crystallographic and Packing Differences

- Target Compound: Predicted to form weak C–H···O interactions and nitro-mediated hydrogen bonding, similar to ’s cyanobenzyl derivative.

- Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate (): Monoclinic structure with Cl···H interactions, enhancing lattice stability.

Key Insight: Nitro groups may reduce crystal symmetry compared to amino or unsubstituted analogs due to stronger dipole interactions.

Biological Activity

Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate (CAS No. 1002535-10-5) is a compound of significant interest due to its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₃O₆ |

| Molar Mass | 271.23 g/mol |

| Density | 1.42 g/cm³ |

| Boiling Point | 386.3 °C (predicted) |

| pKa | -6.05 (predicted) |

These properties suggest a stable compound with potential for various applications in medicinal chemistry and agriculture.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial activity. A study highlighted that related pyrazole compounds showed significant inhibition against various phytopathogenic fungi, suggesting potential applications in agricultural pest control .

Antioxidant Activity

Antioxidant activity is another area where this compound has shown promise. Compounds with similar structures have been tested for their ability to scavenge free radicals, indicating potential therapeutic benefits in oxidative stress-related conditions .

Interaction with Neurotransmitters

The sodium salt form of diethyl 1H-pyrazole-3,5-dicarboxylate has been shown to interact with neurotransmitters such as amphetamines and dopamine. This interaction leads to the formation of stable complexes that may have implications for neuropharmacology and the development of new therapeutic agents targeting neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its derivatives:

- Antifungal Activity : A series of pyrazole derivatives were synthesized and evaluated for their antifungal efficacy against multiple fungal strains. Compounds exhibited varying degrees of activity, with some showing IC50 values below 10 µM, indicating strong antifungal potential .

- Cytotoxicity Studies : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain pyrazoles could significantly inhibit cell proliferation. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .

- Molecular Docking Studies : Computational studies have suggested that this compound may bind effectively to target proteins involved in cancer progression and microbial resistance, providing insights into its mechanism of action .

Q & A

Q. What are the established synthetic routes for Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate, and how can reaction conditions be optimized?

The compound is synthesized via nitration of diethyl pyrazole-3,5-dicarboxylate using concentrated nitric acid and sulfuric acid under controlled temperatures (0–5°C) to ensure regioselective nitro-group introduction at position 4. Yield optimization involves adjusting molar ratios (e.g., 1:1.2 substrate-to-nitrating agent) and reaction time (typically 4–6 hours). Post-synthesis purification employs recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- XRD : Determines monoclinic crystal systems (space group P2₁/c) with lattice parameters (a = 8.21 Å, b = 12.45 Å, c = 10.89 Å) and unit cell volume (~1,100 ų). SHELX software refines atomic coordinates and thermal displacement parameters .

- FTIR : Identifies key functional groups (e.g., nitro group at ~1,530 cm⁻¹, ester C=O at ~1,720 cm⁻¹) .

- TEM : Reveals crystalline morphology (e.g., needle-like structures with 50–100 nm width) .

Q. What structural features influence the compound’s reactivity in organic transformations?

The pyrazole ring’s electron-withdrawing nitro group at position 4 enhances electrophilic substitution reactivity, while ester groups at positions 3 and 5 participate in nucleophilic acyl substitutions. Steric hindrance from the methyl group at position 1 directs regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict bond lengths and angles that may deviate from XRD data due to crystal packing effects. For example, computed C-NO₂ bond lengths (1.48 Å) may differ from XRD values (1.45 Å) by ~2%. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O contacts) to reconcile discrepancies .

Q. What mechanistic insights explain the regioselectivity of nitration in the synthesis?

Nitration proceeds via a mixed acid (HNO₃/H₂SO₄)-generated nitronium ion (NO₂⁺). The pyrazole ring’s electron density, reduced by ester groups, directs NO₂⁺ to the meta position (C4) relative to the methyl group. Computational studies (NBO analysis) confirm charge distribution (C4: δ+ = 0.12) as the driving force .

Q. How do solvent polarity and catalysts affect the compound’s reactivity in multicomponent reactions?

Polar aprotic solvents (DMF, DMSO) increase yields in Hantzsch dihydropyridine syntheses by stabilizing zwitterionic intermediates. Catalysts like iodine (5 mol%) accelerate cyclocondensation via radical pathways. For example, microwave-assisted reactions in DMF achieve 85% yield vs. 60% under conventional heating .

Q. What role does the compound play in modulating calcium channel activity, and how is this validated experimentally?

The dihydropyridine core (when derivatized) binds L-type calcium channels, reducing Ca²⁺ influx. Patch-clamp electrophysiology on vascular smooth muscle cells shows IC₅₀ values of ~10 μM. Molecular docking (AutoDock Vina) predicts binding affinity (ΔG = −9.2 kcal/mol) to α1-subunit pore regions .

Q. How can polymorphism impact the compound’s crystallographic and pharmacological properties?

Polymorphs (e.g., monoclinic vs. triclinic) exhibit varying dissolution rates and bioavailabilities. XRD and DSC identify forms: Form I (mp 148°C, needle morphology) vs. Form II (mp 152°C, plate-like). Solvent-mediated transformation (ethanol/water) controls polymorph dominance .

Methodological Tables

Table 1: Optimization of Nitration Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (°C) | 0–5 | >90% purity |

| HNO₃:H₂SO₄ ratio | 1:1.5 | 85% yield |

| Reaction time (h) | 4–6 | Minimizes byproducts |

Table 2: Key XRD Data vs. DFT Predictions

| Bond | XRD (Å) | DFT (Å) | Deviation (%) |

|---|---|---|---|

| C3–C5 | 1.39 | 1.41 | 1.4 |

| N1–C4 | 1.34 | 1.33 | 0.7 |

| O1–C7 | 1.21 | 1.23 | 1.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.